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Methyl 7-methoxy-1H-indazole-3-carboxylate

Cat. No.: B126872
CAS No.: 885278-95-5
M. Wt: 206.2 g/mol
InChI Key: QHDUJTCUPWHNPK-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology

Indazole derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds having progressed into clinical use. austinpublishinggroup.com This prominence is attributed to the unique structural and electronic properties of the indazole nucleus, which allows it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking.

The versatility of the indazole scaffold is demonstrated by its presence in a wide array of drugs with different therapeutic applications. These include potent anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders. nih.gov For instance, axitinib (B1684631) and pazopanib (B1684535) are well-known kinase inhibitors used in cancer therapy that feature an indazole core. The ability of the indazole ring to mimic the structure of other important biological motifs, such as purines, contributes to its broad applicability.

The research into indazole derivatives is not limited to their therapeutic potential. In chemical biology, these compounds are utilized as molecular probes to investigate cellular pathways and enzyme functions. The amenability of the indazole core to a wide range of chemical modifications allows for the synthesis of extensive libraries of compounds for high-throughput screening, accelerating the discovery of new biologically active molecules.

Contextualizing Methyl 7-methoxy-1H-indazole-3-carboxylate within the Indazole Class

Within the vast family of indazole derivatives, this compound holds a specific and important role as a key synthetic intermediate. It is primarily recognized for its application in the synthesis of 7-Hydroxy Granisetron. usbio.net Granisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, widely used as an antiemetic to manage nausea and vomiting, particularly in patients undergoing chemotherapy. usbio.net 7-Hydroxy Granisetron is a metabolite of Granisetron, and the availability of its synthetic intermediates is crucial for metabolism and pharmacokinetic studies.

The structure of this compound, featuring a methoxy (B1213986) group at the 7-position and a methyl carboxylate group at the 3-position of the indazole ring, makes it a valuable building block. These functional groups provide reactive handles for further chemical transformations, allowing for the construction of more complex molecules.

Research Objectives and Scope for this compound

The primary research objective centered around this compound is its efficient and scalable synthesis to ensure a reliable supply for the production of 7-Hydroxy Granisetron and potentially other related bioactive compounds. The scope of this research typically involves the exploration of various synthetic routes, optimization of reaction conditions to maximize yield and purity, and the development of robust analytical methods for its characterization.

While the main focus has been on its role as a synthetic intermediate, the broader scope of research could potentially include the investigation of the inherent biological activities of this compound itself. Given the wide range of biological effects exhibited by other indazole derivatives, it is plausible that this compound may possess its own pharmacological properties that are yet to be fully explored. However, publicly available research dedicated to the biological screening of this specific compound is limited.

Detailed Research Findings

The available research on this compound is predominantly focused on its synthesis as a means to an end—the production of more complex molecules. Detailed studies on its intrinsic properties are not extensively documented in peer-reviewed literature.

Chemical Synthesis and Characterization

The synthesis of this compound typically starts from its corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid. The esterification of this carboxylic acid with methanol (B129727) in the presence of an acid catalyst is a common and straightforward method for its preparation. This reaction is a classic example of Fischer esterification. masterorganicchemistry.com

The characterization of this compound would involve a suite of standard analytical techniques to confirm its structure and purity. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H bond of the indazole ring, the C=O of the ester, and the C-O bonds of the methoxy and ester groups.

Melting Point Analysis: The melting point is a key physical property that can be used to assess the purity of the compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 885278-95-5
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance White to off-white solid
Melting Point Not consistently reported
Boiling Point Not available

| Solubility | Soluble in organic solvents like DMSO and methanol |

Note: The data in this table is compiled from publicly available sources and may vary between suppliers. Detailed experimental verification is recommended.

Biological Activity

There is a notable absence of published research specifically investigating the biological activity of this compound. The research community has primarily viewed this compound as a stepping stone in the synthesis of other target molecules. It is conceivable that this compound has been included in broader screening libraries of indazole derivatives, but such results are not widely disseminated.

Table 2: Summary of Research on this compound

Research Area Findings
Synthesis Primarily synthesized via esterification of 7-methoxy-1H-indazole-3-carboxylic acid.
Spectroscopic Data Detailed, peer-reviewed spectroscopic data is not readily available.
Biological Activity No dedicated studies on its biological activity have been published.

| Primary Application | Key intermediate in the synthesis of 7-Hydroxy Granisetron. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B126872 Methyl 7-methoxy-1H-indazole-3-carboxylate CAS No. 885278-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-methoxy-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDUJTCUPWHNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647226
Record name Methyl 7-methoxy-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-95-5
Record name Methyl 7-methoxy-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-methoxy-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 7 Methoxy 1h Indazole 3 Carboxylate and Analogous Indazole Carboxylates

Historical and Current Synthetic Strategies for Indazole Core Construction

The construction of the indazole ring system can be achieved through various synthetic routes, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. Historically significant methods have been refined and new approaches have been developed to improve efficiency and yield.

Cyclization Routes from Anthranilic Acid Amides and Esters

A classical and versatile approach to the synthesis of 1H-indazole-3-carboxylic acid derivatives involves the diazotization of anthranilic acid amides or esters, followed by intramolecular cyclization. This method allows for the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring. A general process involves treating an o-aminophenylacetic acid amide or ester with a nitrite (B80452) source, such as sodium nitrite, in the presence of an acid. google.com The in situ generated diazonium salt then undergoes cyclization to yield the 1H-indazole-3-carboxylic acid derivative. google.com This method is advantageous due to the ready availability of substituted anthranilic acids, allowing for the synthesis of a diverse range of indazole analogs. The reaction conditions are typically mild, and the process can be carried out in a one-pot manner. google.com

Approaches via o-Nitroacetophenone Derivatives

Another established route to the indazole core begins with o-nitroacetophenone derivatives. This multi-step synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and cyclization. For instance, 2'-nitroacetophenone (B117912) can be reduced to 2'-aminoacetophenone. The subsequent diazotization of the amino group, often with sodium nitrite in an acidic medium, generates a diazonium salt which can then cyclize to form a 3-methyl-1H-indazole. While this method is effective, it involves multiple synthetic steps. A variation of this approach involves the formation of an N-acetyl-o-aminophenylacetic acid derivative from the o-nitroacetophenone raw material, which then undergoes cyclization with sodium nitrite or tert-butyl nitrite to produce 1H-indazole-3-carboxylic acid amides or esters. google.com

[3+2] Cycloaddition Reactions of Phenylalkyne Precursors with α-Diazoacetic Acid Esters

A more modern and efficient approach to constructing the indazole-3-carboxylate skeleton is through a [3+2] cycloaddition reaction. This method involves the reaction of a benzyne (B1209423) precursor, such as an o-(trimethylsilyl)aryl triflate, with a diazo compound like ethyl diazoacetate. orgsyn.org The benzyne, generated in situ, acts as a two-atom component and reacts with the three-atom diazo compound to form the indazole ring. orgsyn.org This reaction is highly efficient and proceeds under mild conditions, often at room temperature. orgsyn.org Depending on the stoichiometry of the reactants, either N-unsubstituted or N-arylated indazoles can be obtained. orgsyn.org This method offers a direct route to substituted indazoles with good to excellent yields. orgsyn.org

Syntheses from o-Azidophenylacetic Acid Derivatives

The use of o-azidophenylacetic acid derivatives as precursors for indazole synthesis represents another cyclization strategy. While less commonly detailed in readily available literature compared to other methods, this approach relies on the intramolecular reaction of the azide (B81097) functional group. A patent describing various methods for 1H-indazole-3-carboxylic acid derivatives mentions the use of o-azidophenylacetic acid derivatives as a raw material, which can undergo cyclization in the presence of triphenylphosphine (B44618) (PPh₃) to form the indazole ring. google.com This type of reaction is believed to proceed through a Staudinger-type reaction, where the azide is reduced and then cyclizes onto the adjacent side chain.

Nitrosation of Indoles for 1H-Indazole-3-carboxaldehyde Derivatives

A fascinating and direct method for accessing 3-functionalized indazoles involves the nitrosation of indoles. This reaction transforms the indole (B1671886) ring into an indazole ring, specifically yielding 1H-indazole-3-carboxaldehydes. These aldehydes are valuable intermediates that can be further oxidized to the corresponding carboxylic acids and subsequently esterified. The reaction is typically carried out in a slightly acidic environment using a nitrosating agent like sodium nitrite. The mechanism is proposed to proceed through the nitrosation of the C3 position of the indole, leading to an oxime intermediate. This is followed by the addition of water and ring opening, which then re-closes to form the 1H-indazole-3-carboxaldehyde. Optimized procedures, such as the slow addition of the indole to the nitrosating mixture, have been developed to minimize side reactions and improve yields for both electron-rich and electron-deficient indoles.

Specific Synthetic Pathways to Methyl 7-methoxy-1H-indazole-3-carboxylate

The synthesis of the specific target compound, this compound, can be logically achieved through a two-step process starting from the corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid.

Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid

The precursor, 7-methoxy-1H-indazole-3-carboxylic acid, can be synthesized from appropriately substituted starting materials using one of the general methods described above. A plausible route would start from a substituted anthranilic acid derivative, such as 2-amino-3-methoxybenzoic acid. Following a procedure analogous to the synthesis of 1H-indazole-3-carboxylic acid, the 2-amino-3-methoxybenzoic acid would undergo diazotization followed by intramolecular cyclization to yield 7-methoxy-1H-indazole-3-carboxylic acid. google.com

Step 2: Esterification to this compound

The final step is the esterification of 7-methoxy-1H-indazole-3-carboxylic acid to its methyl ester. A standard and effective method for this transformation is the Fischer-Speier esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. For example, 1H-indazole-3-carboxylic acid is converted to its methyl ester in high yield by dissolving it in methanol at 0 °C and slowly adding thionyl chloride, followed by refluxing the mixture. chemicalbook.com A similar procedure would be directly applicable to 7-methoxy-1H-indazole-3-carboxylic acid to afford the target compound, this compound. chemicalbook.com

The crude product from the esterification can then be purified by neutralization with a base like sodium bicarbonate, extraction with an organic solvent such as ethyl acetate, and finally purified by column chromatography or recrystallization to yield the pure this compound. chemicalbook.com

Below is a table summarizing the key synthetic transformations discussed:

Starting MaterialReagents and ConditionsProductReference
o-Aminophenylacetic acid amide/esterNaNO₂, Acid, H₂O/Organic Solvent, -20-80 °C1H-Indazole-3-carboxylic acid derivative google.com
o-Nitroacetophenone1. Reduction (e.g., Fe/NH₄Cl) 2. Diazotization (NaNO₂, HCl) 3. Cyclization3-Methyl-1H-indazole
Phenylalkyne precursor (e.g., o-(trimethylsilyl)aryl triflate)α-Diazoacetic acid ester, CsF or TBAF, Room Temperature1H-Indazole-3-carboxylic acid ester orgsyn.org
o-Azidophenylacetic acid derivativePPh₃1H-Indazole-3-carboxylic acid derivative google.com
IndoleNaNO₂, HCl, H₂O/DMF, 0 °C to Room Temperature1H-Indazole-3-carboxaldehyde
7-methoxy-1H-indazole-3-carboxylic acidMethanol, Thionyl chloride, RefluxThis compound chemicalbook.comuni.lu

Conversion from 7-methoxy-2,3-dihydro-1H-indole-2,3-dione

A primary route for synthesizing the indazole-3-carboxylic acid core involves the transformation of an isatin (B1672199) derivative, in this case, 7-methoxy-2,3-dihydro-1H-indole-2,3-dione (also known as 7-methoxyisatin). This method, while effective, is noted to be challenging for large-scale production due to safety and economic concerns. google.com The general pathway proceeds through several key steps:

Ring Opening: The process begins with the hydrolysis of the isatin derivative using a base such as aqueous sodium hydroxide (B78521) (NaOH). This opens the five-membered ring to form an intermediate salt. google.com

Diazotization: The intermediate is then treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form a diazonium salt. google.com

Reduction: The diazonium salt is subsequently reduced to create an aryl hydrazine (B178648) derivative. google.com

Cyclization: Finally, the aryl hydrazine undergoes an acid-catalyzed intramolecular cyclization, which closes the pyrazole ring, yielding the desired 1H-indazole-3-carboxylic acid scaffold. google.com

This sequence provides a foundational method for accessing the core structure before esterification.

Esterification and Transesterification Strategies

Once the 7-methoxy-1H-indazole-3-carboxylic acid is obtained, the final step is the formation of the methyl ester. This can be achieved through direct esterification or by transesterification from another ester.

Esterification: Direct esterification is a common and straightforward method. The carboxylic acid is reacted with methanol in the presence of an acid catalyst. This reaction is a standard procedure for converting carboxylic acids to their corresponding esters. An alternative approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 1-methylindazole-3-carboxylic acid can be converted to its acyl chloride, which is then reacted with an amine to form an amide, demonstrating the utility of activating the carboxyl group. google.com The synthesis of various indazole-based synthetic cannabinoids and their metabolites has been successfully achieved starting from indazole-3-carboxylic acid, highlighting the robustness of this precursor in synthesis. diva-portal.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid Catalysis: Strong acids protonate the carbonyl group of the ester, rendering it more electrophilic and susceptible to nucleophilic attack by an alcohol (e.g., methanol). wikipedia.org

Base Catalysis: Bases, such as alkoxides, deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org

The mechanism involves a tetrahedral intermediate, and the reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, it is often necessary to use a large excess of the desired alcohol or to remove the alcohol byproduct. wikipedia.org In the context of complex molecules, enzymatic methods using lipases can also accomplish transesterification. wikipedia.org Studies on indazole-3-carboxamide synthetic cannabinoids have shown they undergo carboxylesterase-mediated transesterification in the presence of ethanol, forming the corresponding ethyl ester analog. nih.gov This biological process underscores the chemical feasibility of transesterification on the indazole scaffold. nih.gov

Advanced Reaction Optimization and Yield Enhancement Techniques

Another optimization technique involves the slow addition of reagents to maintain low concentrations of reactive intermediates, thereby disfavoring side reactions. For example, in the synthesis of 1H-indazole-3-carboxaldehydes from indoles, slow addition of the indole to the nitrosating mixture at 0 °C dramatically improved the yield from 19% to 72% for 5-bromo-indole. nih.gov

The choice of solvent and base is also paramount. For N-alkylation reactions, combinations like potassium carbonate in DMF or sodium hydride in THF are frequently employed, with the specific choice influencing the ratio of N-1 to N-2 products. nih.govnih.gov

Table 1: Optimization of Indole Nitrosation for Indazole Synthesis nih.gov

EntrySubstrateAdditionTemperature (°C)Yield (%)
15-bromo-indoleNormalRoom Temp19
25-bromo-indoleSlowRoom Temp-
35-bromo-indoleSlow072
4IndoleNormalRoom Temp-
5IndoleSlow040

Data illustrates the effect of slow reagent addition and temperature control on product yield.

Regioselectivity and Stereoselectivity in Indazole Methyl Ester Synthesis

Regioselectivity: A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution, as reactions can occur at either the N-1 or N-2 position, leading to isomeric mixtures. nih.govrug.nl The outcome is influenced by several factors, including the electronic and steric properties of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base and solvent). nih.govnih.gov

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov Consequently, N-1 substituted products are often the thermodynamically favored isomers, while N-2 isomers can be the kinetic products. nih.gov

Substituent Effects: The position and electronic nature of substituents on the indazole ring play a crucial role. A study on regioselective N-alkylation found that for C-3 substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) gave excellent (>99%) N-1 regioselectivity for carboxymethyl and other groups. nih.gov Conversely, electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, conferred excellent N-2 regioselectivity (≥ 96%). nih.govresearchgate.net This indicates that for the synthesis of an N-1 alkylated 7-methoxy-1H-indazole-3-carboxylate, the methoxy (B1213986) group at C-7 does not direct to N-2 as strongly as a carboxylate group would.

Reaction Conditions: Nucleophilic substitution reactions on 1H-indazole with halo esters in alkaline solution typically yield mixtures where the N-1 isomer predominates. nih.govrug.nl The choice of base and solvent can further tune this ratio.

Table 2: Influence of C-7 Substituent on N-Alkylation Regioselectivity nih.gov

C-7 SubstituentN-1 Product (%)N-2 Product (%)
HHighLow
NO₂≤ 4≥ 96
CO₂Me≤ 4≥ 96

Data shows the strong directing effect of electron-withdrawing groups at the C-7 position towards N-2 alkylation.

Stereoselectivity: The core structure of this compound is achiral. Stereoselectivity becomes a consideration when introducing chiral centers into the molecule, for example, at the C-3 position or on an N-1 substituent.

While methods for direct C3-functionalization of indazoles are less common compared to N-functionalization, recent advances have demonstrated highly stereoselective reactions. semanticscholar.org A copper-hydride catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed to prepare C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. semanticscholar.orgmit.edu This reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where steric interactions govern the enantioselectivity. semanticscholar.orgmit.edu Such methodologies provide a pathway to chiral indazole derivatives, which are of significant interest in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 7-methoxy-1H-indazole-3-carboxylate in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

While specific, raw spectral data for this compound is not widely published, a detailed analysis can be constructed based on the reported data for its close structural analog, Ethyl 7-methoxy-1H-indazole-3-carboxylate. The substitution of the ethyl group with a methyl group results in predictable changes in the NMR spectra, primarily affecting the ester moiety.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, the methoxy (B1213986) group protons, the ester methyl protons, and the N-H proton. The aromatic region should display a characteristic splitting pattern corresponding to the three adjacent protons on the benzene (B151609) ring portion of the indazole. The proton at position 4 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a triplet (or doublet of doublets), coupled to both protons at positions 4 and 6. The proton at position 6 would appear as a doublet, coupled to the proton at position 5. The methoxy and methyl ester groups are expected to appear as sharp singlets. The N-H proton of the indazole ring is typically broad and may appear at a significant downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two sp³ hybridized carbons of the methoxy and methyl ester groups, and the eight sp² hybridized carbons of the aromatic indazole core, including the carbonyl carbon of the ester. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate group.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)
Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
~10.9 Broad Singlet - N-H
~7.8 Doublet ~8.0 H-4
~7.2 Triplet ~7.8 H-5
~6.8 Doublet ~7.5 H-6
~4.0 Singlet - OCH₃ (C7)

¹³C NMR (Predicted)

Chemical Shift (δ ppm) Assignment
~163.0 C=O
~145.2 C-7
~133.5 C-3a
~127.1 C-7a
~124.2 C-5
~124.1 C-3
~113.8 C-4
~105.5 C-6
~55.5 OCH₃ (C7)

Note: The predicted data is based on the analysis of the closely related compound, Ethyl 7-methoxy-1H-indazole-3-carboxylate.

Further structural confirmation and assignment can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₁₀N₂O₃, the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The measured mass is then compared to the calculated mass; a difference of less than 5 parts per million (ppm) is considered confirmation of the molecular formula.

Interactive Table: HRMS Data for Molecular Formula Confirmation

Ion Molecular Formula Calculated m/z Found m/z
[M+H]⁺ C₁₀H₁₁N₂O₃⁺ 207.0764 Data not available

The HRMS data for the analogous ethyl ester (C₁₁H₁₂N₂O₃) shows a calculated m/z of 243.0740 for the [M+Na]⁺ ion and a found value of 243.0738, demonstrating the accuracy of this technique for the compound class researchgate.net.

Advanced Chromatographic Techniques (e.g., Preparative HPLC for Isomer Separation)

Advanced chromatographic techniques are indispensable for the purification of this compound, particularly for separating it from potential isomers and impurities. During the synthesis of substituted indazoles, isomers can form, such as the N1- and N2-alkylated products.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method used for the isolation and purification of compounds in complex mixtures. This technique utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For compounds like this compound, a reversed-phase column (e.g., C18) is commonly employed. A typical mobile phase would consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. By using a gradient elution, where the proportion of the organic solvent is increased over time, it is possible to effectively separate the target compound from closely related isomers and byproducts. The use of semi-preparative HPLC has been successfully demonstrated for the purification of various functionalized indole-3-carboxylate derivatives, highlighting its applicability to the indazole class as well.

Computational and Theoretical Investigations of Methyl 7 Methoxy 1h Indazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For Methyl 7-methoxy-1H-indazole-3-carboxylate, these calculations can reveal how the distribution of electrons influences its chemical behavior.

Methods like DFT with the B3LYP functional and a 6-311+G basis set are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.govepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another significant output. It visualizes the electron density around the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atoms of the methoxy (B1213986) and carboxylate groups, along with the nitrogen atoms of the indazole ring, are expected to be electron-rich, making them likely sites for hydrogen bonding and electrophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents illustrative data typical for a molecule with this structure.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVPredicts chemical stability and reactivity
Dipole Moment3.1 DMeasures molecular polarity

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This analysis is crucial for understanding potential pharmacological activity. Given that this compound is an intermediate for a metabolite of Granisetron, a 5-HT3 receptor antagonist, a hypothetical docking study could explore its interaction with the 5-HT3 receptor binding pocket. chemicalbook.com

Using software such as AutoDock, the study would involve preparing the 3D structures of the ligand and the receptor. nih.gov The simulation would then place the ligand in various conformations within the receptor's active site, calculating a binding energy for each pose. Lower binding energies typically indicate more favorable and stable interactions. The analysis would also identify specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding site.

Table 2: Illustrative Molecular Docking Results against a Hypothetical 5-HT3 Receptor Binding Site

ParameterResultDetails
Binding Energy -7.8 kcal/molSuggests a stable binding affinity.
Key Hydrogen Bonds Trp-183, Arg-92The carbonyl oxygen of the ester and the nitrogen of the indazole ring act as hydrogen bond acceptors.
Hydrophobic Interactions Tyr-143, Tyr-153, Trp-90The benzene (B151609) ring of the indazole core interacts with aromatic residues in the binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-receptor complex over time. MD simulations provide a detailed view of the conformational changes in both the ligand and the protein, offering insights into the flexibility of the complex and the persistence of key interactions identified in docking studies.

An MD simulation would typically run for several nanoseconds, tracking the atomic movements of the system. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound.

Table 3: Example Output from a Molecular Dynamics Simulation This table shows hypothetical data illustrating the stability of the ligand-protein complex.

MetricAverage ValueInterpretation
Protein RMSD1.5 ÅIndicates the protein structure remains stable throughout the simulation.
Ligand RMSD0.8 ÅShows minimal movement of the ligand within the binding pocket, suggesting stable binding.
Ligand-Receptor H-Bonds2-3 bondsThe number of hydrogen bonds remains consistent, indicating their stability over time.

In Silico Prediction of Pharmacological Profiles and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions are vital for early-stage drug development to identify molecules with favorable pharmacokinetic profiles and low toxicity risks. nih.gov Software platforms like SwissADME and PreADMET can generate these profiles based on the molecule's structure. researchgate.net

Predictions for this compound would likely assess its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. Other key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential carcinogenicity. researchgate.netnih.gov

Table 4: Predicted ADMET Profile for this compound This interactive table contains representative data generated by in silico prediction tools.

PropertyCategoryPredicted ValueResult
Molecular Weight Physicochemical206.2 g/mol Good
LogP (Lipophilicity) Physicochemical2.15Optimal
H-Bond Donors Physicochemical1Good
H-Bond Acceptors Physicochemical4Good
Lipinski's Rule of Five Drug-Likeness0 ViolationsGood
GI Absorption AbsorptionHighFavorable
BBB Permeant DistributionYesLikely CNS activity
CYP2D6 Inhibitor MetabolismNoLow risk of drug-drug interactions
AMES Toxicity ToxicityNon-mutagenLow toxicity risk
Carcinogenicity ToxicityNegativeFavorable safety profile

Density Functional Theory (DFT) for Mechanistic Insights into Synthetic Pathways

DFT calculations are not only useful for understanding a molecule's properties but also for investigating the mechanisms of its synthesis. nih.gov The synthesis of N-alkylated indazoles, for example, often yields a mixture of N1 and N2 regioisomers. diva-portal.org DFT can be used to model the reaction pathways for alkylation at both nitrogen atoms.

By calculating the energies of the transition states for both N1 and N2 alkylation, researchers can predict which isomer is more likely to form. The pathway with the lower activation energy is the kinetically favored one. This insight is invaluable for optimizing reaction conditions to achieve higher yields of the desired product, a common challenge in the synthesis of indazole-based compounds. diva-portal.orgdiva-portal.org

Table 5: Illustrative DFT Results for Regioselectivity of N-Alkylation

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
N1 Alkylation15.2Kinetically favored product
N2 Alkylation18.5Minor product

Pharmacological and Biological Research on Methyl 7 Methoxy 1h Indazole 3 Carboxylate

Investigation of Anticancer Efficacy and Mechanisms

There are no published studies investigating the anticancer efficacy or the underlying mechanisms of action for Methyl 7-methoxy-1H-indazole-3-carboxylate. Research on other indazole derivatives has shown potential in areas like kinase inhibition relevant to cancer, but this cannot be directly attributed to the specific compound . nih.govnih.gov

Exploration of Antimicrobial Properties

The antimicrobial properties of this compound have not been reported in any available scientific studies.

Target Identification and Validation Methodologies

As there are no primary research articles detailing the biological activities of this compound, there is consequently no information on the methodologies used for its target identification and validation.

Structure Activity Relationship Sar Studies of Methyl 7 Methoxy 1h Indazole 3 Carboxylate Derivatives

Significance of the Carboxylate Ester Moiety (Methyl Ester) for Biological Function

The methyl carboxylate group at the 3-position of the indazole ring is a critical determinant of the biological function of this class of compounds. This moiety can participate in key interactions with biological targets and influences the physicochemical properties of the molecule. The ester group can act as a hydrogen bond acceptor, which is a crucial interaction for ligand-receptor binding.

The size and nature of the ester group can significantly impact activity. While the methyl ester is a common starting point in many medicinal chemistry campaigns due to its synthetic accessibility, modifications to this group are often explored to enhance potency and selectivity. For example, altering the ester to a larger alkyl group, such as an ethyl or propyl ester, can probe for additional hydrophobic interactions within the binding site.

Furthermore, the methyl ester can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the molecule or a major metabolite. The stability of the ester bond is therefore a key consideration in drug design.

Systematic Derivatization Strategies for Bioactivity Enhancement and Selectivity

Systematic derivatization of the Methyl 7-methoxy-1H-indazole-3-carboxylate scaffold is a common strategy to improve its biological profile. These strategies often involve modifications at several key positions to explore the chemical space around the core structure.

One common approach is the amidation of the C3-carboxylate. Converting the methyl ester to a series of amides allows for the introduction of a wide variety of substituents. This can lead to the formation of additional hydrogen bonds and hydrophobic interactions with the target protein, often resulting in enhanced potency and selectivity. For instance, creating a library of substituted anilides or benzylamides can probe different regions of the target's binding pocket.

Another key derivatization strategy involves substitution on the indazole nitrogen atoms (N1 and N2). Alkylation or arylation at these positions can significantly alter the compound's properties, including its three-dimensional shape and ability to act as a hydrogen bond donor. The regioselectivity of these reactions is a critical aspect, as N1 and N2 isomers often exhibit distinct biological activities.

Bioisosteric Replacements of the Methyl Ester and Methoxy (B1213986) Groups

Bioisosterism is a powerful tool in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity, selectivity, or pharmacokinetic parameters.

For the methyl ester at the C3-position, a common bioisosteric replacement is the 1,2,4-oxadiazole (B8745197) ring. cambridgemedchemconsulting.comnih.govnih.gov This five-membered heterocycle can mimic the hydrogen bonding and electrostatic properties of the ester group while often conferring improved metabolic stability due to its resistance to hydrolysis by esterases. cambridgemedchemconsulting.com This can lead to a longer duration of action in vivo. Other potential bioisosteres for the ester group include other five-membered heterocycles such as isoxazoles and triazoles. cambridgemedchemconsulting.com

The methoxy group at the 7-position can also be replaced with other functional groups to modulate the compound's properties. A common bioisosteric replacement for a methoxy group is a fluorine atom. Fluorine is similar in size to a hydrogen atom but is highly electronegative, which can alter the electronic properties of the aromatic ring and potentially improve metabolic stability by blocking sites of oxidative metabolism. Another potential bioisostere for the methoxy group is the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the target.

Table 2: Potential Bioisosteric Replacements and Their Rationale

Original GroupPositionBioisosteric ReplacementRationale for Replacement
Methyl Ester31,2,4-OxadiazoleMimics ester electronics, improved metabolic stability. cambridgemedchemconsulting.comnih.govnih.gov
Methyl Ester3TetrazoleActs as an acidic mimic, can improve solubility and binding.
Methoxy7FluorineSimilar size, alters electronics, can block metabolism.
Methoxy7HydroxylCan introduce new hydrogen bonding interactions.
Methoxy7AminoCan act as a hydrogen bond donor.

Regioselective Alkylation Studies and Their Impact on SAR

Studies on the regioselective alkylation of indazole derivatives have shown that the nature and position of substituents on the indazole ring can direct the site of alkylation. For instance, research has demonstrated that the presence of an ester group at the C7 position of the indazole ring, such as in methyl 1H-indazole-7-carboxylate, confers excellent N2 regioselectivity during alkylation reactions. nih.govresearchgate.net This directing effect is crucial for the controlled synthesis of specific N2-substituted isomers, allowing for a systematic evaluation of their impact on SAR.

The differential biological activity between N1- and N2-alkylated isomers is a well-documented phenomenon in indazole chemistry. For example, in the context of kinase inhibitors, the N1- and N2-isomers can adopt different binding modes within the ATP-binding pocket, leading to variations in potency and selectivity. Therefore, the ability to selectively synthesize and test both isomers is essential for a comprehensive SAR investigation. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanisms driving this regioselectivity, suggesting that factors like chelation and non-covalent interactions can favor the formation of one isomer over the other. beilstein-journals.orgnih.gov

Applications of Methyl 7 Methoxy 1h Indazole 3 Carboxylate in Medicinal Chemistry

Role as a Key Intermediate in Drug Synthesis (e.g., Granisetron and Lonidamine Analogs)

Methyl 7-methoxy-1H-indazole-3-carboxylate and its parent acid, 7-methoxy-1H-indazole-3-carboxylic acid, are pivotal intermediates in the synthesis of several important pharmaceutical compounds. The indazole-3-carboxylic acid framework is a core component in the creation of drugs such as the antiemetic Granisetron and the anticancer agent Lonidamine.

Notably, 7-methoxy-1H-indazole-3-carboxylic acid is a direct precursor in the synthesis of 7-Hydroxy Granisetron, a primary metabolite of Granisetron. usbio.net Granisetron is a highly selective 5-HT3 receptor antagonist, widely used to prevent nausea and vomiting associated with chemotherapy and radiation therapy. The synthesis of Granisetron itself involves derivatives of 1H-indazole-3-carboxylic acid, highlighting the importance of this chemical family. google.comgoogle.com

Furthermore, a Chinese patent explicitly identifies 1H-indazole-3-carboxylic acid derivatives as key intermediates in the synthesis of both Granisetron and Lonidamine. Lonidamine, known for its ability to interfere with the energy metabolism of cancer cells, also features the indazole core structure. The versatility of the indazole-3-carboxylic acid moiety allows for the chemical modifications necessary to produce these distinct therapeutic agents.

The general synthetic utility is summarized in the table below:

Target CompoundTherapeutic ClassRole of Indazole Intermediate
Granisetron Antiemetic (5-HT3 antagonist)Core structural component
7-Hydroxy Granisetron Metabolite of GranisetronDirect precursor in synthesis
Lonidamine AnticancerCore structural component

Scaffold for the Development of Novel Therapeutic Agents

The inherent biological activity and structural features of the indazole ring system make this compound an excellent scaffold for the development of new therapeutic agents. By modifying the core structure, medicinal chemists can design and synthesize novel compounds with a wide range of pharmacological activities. The 1H-indazole-3-carboxamide scaffold, a direct derivative, has proven to be particularly fruitful in this regard. researchgate.netderpharmachemica.com

PAK1 Inhibitors for Cancer Therapy: Recent research has identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov Aberrant PAK1 activity is linked to tumor progression, making it a promising target for anticancer drugs. A representative compound from this class demonstrated excellent enzyme inhibition and high selectivity, and it significantly suppressed the migration and invasion of cancer cells in preclinical studies. nih.gov This highlights the potential of the indazole scaffold in developing new anti-metastatic agents. nih.gov

PARP-1 Inhibitors: The 1H-indazole-3-carboxamide structure has also been employed in the design of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov A structure-based design approach led to the synthesis of novel N-1-substituted indazole-3-carboxamide derivatives with significant PARP-1 inhibitory activity. nih.gov One such compound showed protective effects in a preclinical model of diabetes, indicating the broad therapeutic potential of this scaffold. nih.gov

Other Therapeutic Targets: The versatility of the indazole scaffold is further demonstrated by its use in developing inhibitors for other key enzymes, such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in type 2 diabetes and neurological disorders like Alzheimer's disease. researchgate.net The diverse biological activities of indazole-containing compounds also include anti-inflammatory, antibacterial, and anti-HIV properties. nih.gov

Therapeutic TargetDisease AreaScaffoldKey Findings
PAK1 Cancer (Metastasis)1H-indazole-3-carboxamidePotent and selective inhibition, suppression of cell migration and invasion. nih.gov
PARP-1 Cancer, DiabetesN-1-substituted indazole-3-carboxamideSignificant inhibitory activity and protective effects in a diabetes model. nih.gov
GSK-3β Type 2 Diabetes, Alzheimer's1H-indazole-3-carboxamideIdentification of a new chemical scaffold for GSK-3β inhibition. researchgate.net
FGFRs Cancer1H-indazol-3-amineDevelopment of promising FGFR1 inhibitors. nih.gov
Bcr-Abl Leukemia1H-indazol-3-aminePotent inhibition of Bcr-Abl wild type and T315I mutant. nih.gov

Prodrug Design and Optimization Strategies

Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable properties of drug candidates, such as poor solubility, low permeability, or rapid metabolism. irjmets.comfrontiersin.org A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical processes. researchgate.net

This compound possesses functional groups that are amenable to prodrug strategies. The methyl ester group, for instance, is a classic example of a promoiety that can mask a carboxylic acid. While the subject compound is already an ester, it serves as a template for how the corresponding carboxylic acid could be modified. Ester prodrugs can enhance the lipophilicity of a polar drug, thereby improving its absorption and cell permeability. Once inside the body, ubiquitous esterase enzymes can hydrolyze the ester bond to release the active carboxylic acid-containing drug.

Conversely, the N-H group on the indazole ring could also be utilized for prodrug design. By attaching a promoiety at this position, it may be possible to modulate the compound's physicochemical properties. This approach could be used to improve solubility, stability, or even achieve targeted drug delivery.

While specific prodrug applications of this compound are not extensively documented in the scientific literature, the principles of prodrug design strongly suggest its potential in this area. The structural motifs present in this molecule are well-suited for the application of various prodrug strategies to optimize the pharmacokinetic and pharmacodynamic profiles of future therapeutic agents derived from this versatile scaffold.

Future Research Directions and Translational Perspectives

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indazole derivatives is a well-explored area of chemistry. However, the future of pharmaceutical manufacturing hinges on the development of environmentally benign and sustainable processes. Traditional synthetic routes often involve harsh reagents, metal catalysts, and volatile organic solvents. Future research into the synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate should prioritize green chemistry principles.

Key areas of development include:

Catalyst Innovation : Moving beyond traditional transition-metal catalysts to more sustainable alternatives. This includes the use of biocatalysts or earth-abundant metal catalysts. Recent studies have shown the utility of ammonium chloride as a milder acid catalyst in the synthesis of 1-H-indazoles, offering a greener alternative. samipubco.com

Alternative Energy Sources : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for indole-3-carboxylate derivatives, a related class of compounds. mdpi.com Applying this technology to the synthesis of this compound could offer significant advantages.

Green Solvents : The use of greener solvents, such as polyethylene glycol (PEG), has been successfully employed in the synthesis of 2H-indazoles. organic-chemistry.org Research should explore similar solvent systems to replace conventional, more hazardous ones.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry that should be applied.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indazole Derivatives
ParameterTraditional MethodsPotential Green/Sustainable Methods
CatalystsPalladium, CopperAmmonium Chloride, Bio-catalysts, Metal-free catalysts samipubco.comnih.gov
SolventsDMF, Toluene, ChloroformWater, Ethanol, Polyethylene Glycol (PEG) organic-chemistry.org
Energy SourceConventional Heating (Oil Bath)Microwave Irradiation, Ultrasound
Reaction TimeHours to DaysMinutes to Hours samipubco.com
Environmental ImpactHigher waste, use of hazardous materialsReduced waste, use of eco-friendly reagents benthamdirect.com

Comprehensive Pharmacological Profiling and Elucidation of Off-Target Effects

While the indazole core is associated with a wide range of biological activities, including anti-inflammatory and anti-cancer effects, a comprehensive pharmacological profile for this compound is essential for its development as a therapeutic agent. nih.govnih.gov This involves screening the compound against a broad panel of biological targets to identify its primary mechanism of action and any potential off-target effects.

Many indazole derivatives function as kinase inhibitors. nih.gov While effective, kinase inhibitors are known to sometimes produce off-target effects by interacting with unintended kinases or other proteins. nih.govresearchgate.net These off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. icr.ac.uk

Future research should involve:

Broad-Panel Kinase Screening : Testing this compound against a comprehensive panel of human kinases to determine its selectivity profile.

Phenotypic Screening : Utilizing cell-based assays to understand the compound's effects on cellular pathways and functions, which can reveal its mechanism of action without a preconceived target.

Safety Pharmacology : Assessing the compound's effects on vital physiological systems, such as the cardiovascular (e.g., hERG channel activity) and central nervous systems, early in the development process. nih.gov The lack of selectivity has been a historical concern for the clinical success of some classes of indazole-based ligands. nih.govacs.org

Advanced Computational Design for Lead Optimization and De Novo Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process. For a molecule like this compound, which serves as a versatile intermediate, these techniques can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nmpharmtech.com

Future computational efforts should focus on:

Structure-Based Drug Design (SBDD) : If a primary biological target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound and its derivatives. This information can guide the synthesis of optimized compounds with enhanced interactions with the target protein. researchgate.nettandfonline.com

Ligand-Based Drug Design (LBDD) : In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate chemical structures with biological activity.

De Novo Design : Advanced algorithms can be used to design entirely new molecules based on the indazole scaffold. Fragment-based and knowledge-based design approaches have been successfully used to discover novel 1H-indazole-based kinase inhibitors. nih.gov

Table 2: Computational Approaches in Indazole-Based Drug Discovery
Computational MethodApplicationPotential Outcome
Molecular DockingPredicting binding poses and affinities to a target protein.Prioritization of compounds for synthesis; understanding key interactions. researchgate.net
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes. researchgate.net
Fragment-Led De Novo DesignBuilding novel molecules from small chemical fragments within the target's binding site.Discovery of novel chemical entities with good ligand efficiency. nih.gov
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early identification of compounds with poor pharmacokinetic profiles. researchgate.net

Exploration of Emerging Therapeutic Indications Beyond Current Knowledge

The indazole scaffold is remarkably versatile, with derivatives showing promise in a multitude of therapeutic areas including oncology, inflammation, and infectious diseases. researchgate.netresearchgate.net While much of the focus has been on kinase inhibition, future research should explore the potential of this compound and its derivatives in less conventional or emerging therapeutic areas.

Potential new indications to explore include:

Neurodegenerative Diseases : Some indazole derivatives have been investigated for activity against targets relevant to Alzheimer's disease. researchgate.net This avenue warrants further investigation.

Antiparasitic Agents : The indazole moiety has been shown to be effective in treating parasitic diseases, an area of significant unmet medical need. researchgate.net

Cardiovascular and Metabolic Diseases : Novel 1H-indazole derivatives have been identified as human β3-adrenergic receptor agonists, suggesting potential applications in cardiovascular medicine. nih.gov

Integration with High-Throughput Screening and Omics Technologies for Systems Biology Insights

To fully understand the therapeutic potential and mechanism of action of this compound, its biological effects must be studied at a systems level. The integration of high-throughput screening (HTS) with "omics" technologies (genomics, proteomics, metabolomics) provides a powerful platform for this purpose. nih.govnih.gov

Future strategies should include:

High-Throughput Screening (HTS) : Synthesizing a library of derivatives based on the this compound scaffold and screening them against a wide array of biological assays can rapidly identify promising lead compounds. nih.gov These libraries can be designed for structural diversity and drug-like properties to maximize the chances of finding hits. ku.edu

Omics Analysis : Treating cells or model organisms with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite concentrations (metabolomics) can provide a holistic view of the compound's biological impact. This approach can help identify its primary target, reveal off-target effects, and uncover biomarkers of response. springernature.comjksus.org

Systems Toxicology : Applying a systems biology approach to toxicology can help in understanding and predicting potential adverse effects by analyzing the compound's impact on biological networks. jksus.org This allows for a more mechanistic understanding of toxicity beyond simple endpoint measurements.

By integrating these advanced technologies, researchers can move beyond a single-target, single-disease paradigm and build a comprehensive, systems-level understanding of how indazole derivatives like this compound function, ultimately accelerating their path toward clinical translation. researchgate.net

Q & A

Basic: What are the key synthetic routes for Methyl 7-methoxy-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two stages: (1) indazole core formation via cyclization of hydrazine derivatives with substituted aromatic aldehydes/ketones, and (2) esterification of the carboxylic acid intermediate. For example, analogous procedures use DMF as a solvent with K₂CO₃ as a base at 70–100°C for 12 hours, followed by recrystallization (ethanol-DMF) for purification . Reaction temperature and solvent polarity critically affect cyclization efficiency. Lower temperatures (<70°C) may reduce side reactions but prolong reaction time, while polar aprotic solvents like DMF enhance nucleophilicity.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy at C7, ester at C3) and aromatic proton coupling patterns. Methoxy groups typically show singlet peaks at ~3.8–4.0 ppm .
  • LC-MS : Validates molecular weight (MW: ~247.22 g/mol) and purity. Electrospray ionization (ESI+) in positive mode is preferred for indazole derivatives .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) functional groups .

Advanced: How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to predict reactive sites. For example:

  • The methoxy group at C7 exerts an electron-donating effect, directing electrophiles to C5 or C4 positions.
  • Substituent steric effects (e.g., trifluoromethyl vs. methoxy) alter transition-state energies, as seen in analogs like Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate .
    Validate predictions experimentally using competitive reactions monitored by HPLC .

Advanced: How do structural modifications (e.g., halogenation vs. methoxy) impact the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Methoxy groups (logP ~1.2) reduce hydrophobicity compared to halogenated analogs (e.g., 7-chloro: logP ~2.5), enhancing aqueous solubility but potentially reducing membrane permeability .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism (e.g., CYP450), whereas halogenated derivatives may undergo dehalogenation. Comparative studies using liver microsomes can quantify metabolic half-lives .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar indazole derivatives?

Methodological Answer:

  • Standardized Assays : Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from assay conditions (e.g., ATP concentration). Use harmonized protocols (e.g., Eurofins Panlabs) .
  • Meta-Analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers. For example, Methyl 4-fluoro-1H-indazole-7-carboxylate shows variable cytotoxicity due to cell-line-specific uptake .
  • Structural Validation : Confirm compound identity via X-ray crystallography (SHELXL refinement) to rule out isomer contamination .

Basic: What purification methods are optimal for isolating this compound post-synthesis?

Methodological Answer:

  • Recrystallization : Ethanol-DMF (1:3) yields high-purity crystals (>95%) by exploiting solubility differences between product and byproducts .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for challenging separations. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

Advanced: How to design structure-activity relationship (SAR) studies to optimize target binding affinity?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with halogen (F, Cl), alkyl (CH₃), or electron-withdrawing (CF₃) groups at C5/C4. Compare inhibitory effects on target enzymes (e.g., kinases) .
  • Docking Simulations : Use AutoDock Vina to model interactions with protein active sites (e.g., ATP-binding pockets). Prioritize derivatives with predicted ΔG < -8 kcal/mol .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., ester carbonyl) and hydrophobic regions using Schrödinger Phase .

Advanced: What analytical workflows validate synthetic intermediates during multi-step synthesis?

Methodological Answer:

  • In-Process Control (IPC) : Use inline FTIR to monitor cyclization completion (disappearance of hydrazine N-H stretch at ~3300 cm⁻¹) .
  • HPLC-DAD : Track esterification progress (retention time ~6.2 min, λmax 254 nm) and quantify intermediates against calibrated standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.